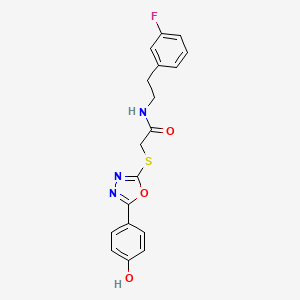
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 is a deuterated phospholipid compound. It is a derivative of phosphatidylcholine, which is a major component of biological membranes. The deuteration (replacement of hydrogen atoms with deuterium) in this compound is used to facilitate various types of scientific research, particularly in the fields of biophysics and biochemistry.
Méthodes De Préparation
The synthesis of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 involves several steps:
Starting Materials: The synthesis begins with the preparation of deuterated fatty acids and glycerol.
Esterification: The deuterated fatty acids are esterified with glycerol to form deuterated lysophosphatidylcholine.
Acylation: The lysophosphatidylcholine is then acylated with another deuterated fatty acid to form the final product.
Purification: The compound is purified using techniques such as chromatography to ensure high purity and deuteration levels.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains if present.
Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.
Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing enzymes like phospholipase A2, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 has numerous applications in scientific research:
Biophysics: It is used in neutron scattering studies to investigate the structure and dynamics of lipid bilayers.
Biochemistry: The compound is used to study membrane protein interactions and lipid metabolism.
Medicine: It is employed in drug delivery research to understand how lipids can be used to encapsulate and deliver therapeutic agents.
Industry: The compound is used in the development of liposomal formulations for various applications, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 involves its incorporation into lipid bilayers. The deuterated fatty acid chains provide unique properties that can be exploited in various experimental setups. The compound interacts with membrane proteins and other lipids, affecting membrane fluidity and dynamics. These interactions are crucial for understanding membrane-associated processes and the behavior of lipids in different environments.
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 can be compared with other similar compounds such as:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): This compound has one unsaturated fatty acid chain, making it more fluid compared to the fully saturated this compound.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): This compound contains an arachidonic acid chain, which is highly unsaturated and plays a role in signaling pathways.
1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC): This compound is a product of lipid oxidation and is involved in inflammatory processes.
The uniqueness of this compound lies in its deuteration, which provides enhanced stability and allows for detailed structural studies using techniques like neutron scattering.
Propriétés
Formule moléculaire |
C40H80NO8P |
|---|---|
Poids moléculaire |
765.2 g/mol |
Nom IUPAC |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2 |
Clé InChI |
KILNVBDSWZSGLL-XXAAEYEDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


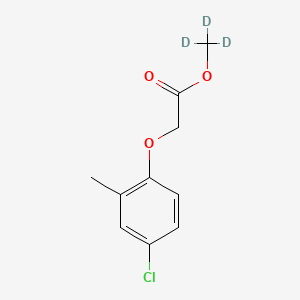
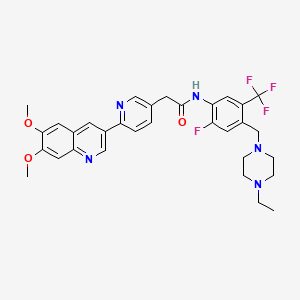
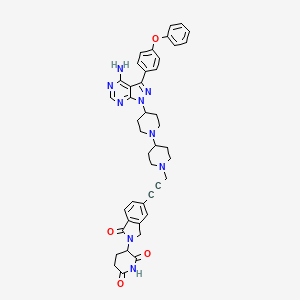


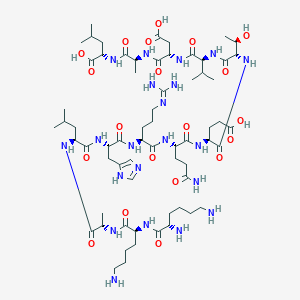

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
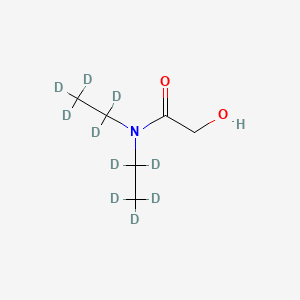
![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)


